molecular formula C13H15N5O3S B11509178 methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate

methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate

Cat. No.: B11509178
M. Wt: 321.36 g/mol
InChI Key: WLNIRBRRTJJFEO-WJDWOHSUSA-N
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Description

METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a combination of hydrazine, triazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Formation of the Triazole Derivative: The hydrazone intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable base, such as sodium hydroxide, to form the desired product.

    Esterification: The final step involves the esterification of the product with methyl chloroacetate under basic conditions to yield METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and triazole moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it back to the corresponding hydrazine and aldehyde.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include the corresponding oxides or hydroxylated derivatives.

    Reduction: Products may include the original hydrazine and aldehyde components.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its hydrazine and triazole moieties are known to exhibit biological activity, which could be harnessed for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their antimicrobial and antifungal properties.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is likely to involve interactions with various molecular targets, including enzymes and receptors. The hydrazine moiety can act as a nucleophile, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (2Z)-2-[2-(4-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
  • **METHYL (2Z)-2-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
  • **METHYL (2Z)-2-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE

Uniqueness

The uniqueness of METHYL (2Z)-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE lies in the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

methyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C13H15N5O3S/c1-18-8-14-17-13(18)22-11(12(19)21-3)16-15-9-4-6-10(20-2)7-5-9/h4-8,15H,1-3H3/b16-11-

InChI Key

WLNIRBRRTJJFEO-WJDWOHSUSA-N

Isomeric SMILES

CN1C=NN=C1S/C(=N\NC2=CC=C(C=C2)OC)/C(=O)OC

Canonical SMILES

CN1C=NN=C1SC(=NNC2=CC=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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